![molecular formula C24H23NO B589191 [1-(2-methylbutyl)indol-3-yl]-naphthalen-1-ylmethanone CAS No. 1427325-50-5](/img/structure/B589191.png)
[1-(2-methylbutyl)indol-3-yl]-naphthalen-1-ylmethanone
Vue d'ensemble
Description
Homologue de JWH 073 2-méthylbutyle: est un cannabinoïde synthétique appartenant à la famille des naphtoylindoles. Il s'agit d'un analogue du JWH 018, un composé connu pour son activité agoniste légèrement sélective au niveau du récepteur cannabinoïde central. Il est principalement utilisé dans les applications forensiques et de recherche .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles: La synthèse du homologue de JWH 073 2-méthylbutyle implique généralement les étapes suivantes :
Formation du noyau indole: Le noyau indole est synthétisé par une réaction de synthèse d'indole de Fischer, où la phénylhydrazine réagit avec une cétone en milieu acide.
Naphtoylation: Le noyau indole est ensuite naphtoylé à l'aide de chlorure de 1-naphthoyle en présence d'une base comme la triéthylamine.
Méthodes de production industrielle: La production industrielle du homologue de JWH 073 2-méthylbutyle suit des voies de synthèse similaires, mais à plus grande échelle. Les conditions réactionnelles sont optimisées pour des rendements et une pureté plus élevés. Le processus implique :
Synthèse en vrac du noyau indole: Synthèse d'indole de Fischer à grande échelle.
Naphtoylation efficace: Utilisation de réacteurs automatisés pour l'étape de naphtoylation.
Alkylation contrôlée: Précision de l'étape d'alkylation pour garantir la cohérence et la qualité.
Analyse Des Réactions Chimiques
Types de réactions:
Oxydation: Le homologue de JWH 073 2-méthylbutyle peut subir des réactions d'oxydation, généralement à l'aide d'oxydants comme le permanganate de potassium ou le trioxyde de chrome.
Réduction: Des réactions de réduction peuvent être réalisées à l'aide d'agents réducteurs comme l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.
Réactifs et conditions courants:
Oxydation: Permanganate de potassium en milieu acide.
Réduction: Hydrure de lithium et d'aluminium dans l'éther anhydre.
Substitution: Nucléophiles comme les amines ou les thiols en présence d'une base.
Principaux produits formés:
Oxydation: Formation de dérivés d'acide naphtoïque.
Réduction: Formation de dérivés d'indole réduits.
Substitution: Formation de dérivés naphtoylindoliques substitués.
Applications de la recherche scientifique
Le homologue de JWH 073 2-méthylbutyle a plusieurs applications de recherche scientifique :
Chimie: Utilisé comme étalon de référence en chimie analytique pour l'identification et la quantification des cannabinoïdes synthétiques.
Biologie: Étudié pour son interaction avec les récepteurs cannabinoïdes dans les systèmes biologiques.
Médecine: Investigations sur ses propriétés analgésiques potentielles et ses effets sur le système nerveux central.
Industrie: Utilisé dans le développement de nouveaux cannabinoïdes synthétiques à des fins de recherche
Mécanisme d'action
Le composé exerce ses effets en se liant aux récepteurs cannabinoïdes, en particulier aux récepteurs CB1 et CB2 . Il agit comme un agoniste complet à ces récepteurs, imitant l'action des endocannabinoïdes naturels comme le 2-arachidonoylglycérol et l'anandamide . L'affinité de liaison pour les récepteurs CB1 est plus élevée que celle pour les récepteurs CB2, ce qui explique ses effets prononcés sur le système nerveux central .
Applications De Recherche Scientifique
JWH 073 2-methylbutyl homolog has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of synthetic cannabinoids.
Biology: Studied for its interaction with cannabinoid receptors in biological systems.
Medicine: Investigated for its potential analgesic properties and effects on the central nervous system.
Industry: Utilized in the development of new synthetic cannabinoids for research purposes
Mécanisme D'action
The compound exerts its effects by binding to cannabinoid receptors, specifically CB1 and CB2 receptors . It acts as a full agonist at these receptors, mimicking the action of naturally occurring endocannabinoids such as 2-arachidonoylglycerol and anandamide . The binding affinity for CB1 receptors is higher than that for CB2 receptors, leading to its pronounced effects on the central nervous system .
Comparaison Avec Des Composés Similaires
Composés similaires:
JWH 018: Un autre cannabinoïde synthétique ayant une structure similaire mais une longueur de chaîne alkyle différente.
JWH 073: Le composé parent avec un groupe butyle au lieu du groupe 2-méthylbutyle.
JWH 081: Un dérivé avec un groupe méthoxy sur le cycle naphtoyle.
Unicité: Le homologue de JWH 073 2-méthylbutyle est unique en raison de sa modification spécifique de la chaîne alkyle, qui modifie son affinité de liaison et sa sélectivité pour les récepteurs cannabinoïdes. Cette modification peut entraîner des différences dans son profil pharmacologique et sa puissance par rapport à d'autres composés similaires .
Propriétés
IUPAC Name |
[1-(2-methylbutyl)indol-3-yl]-naphthalen-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO/c1-3-17(2)15-25-16-22(20-12-6-7-14-23(20)25)24(26)21-13-8-10-18-9-4-5-11-19(18)21/h4-14,16-17H,3,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPSRJWNBSBKXAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901017299 | |
| Record name | JWH-018 N-(2-Methylbutyl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901017299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1427325-50-5 | |
| Record name | JWH-018 N-(2-Methylbutyl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901017299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




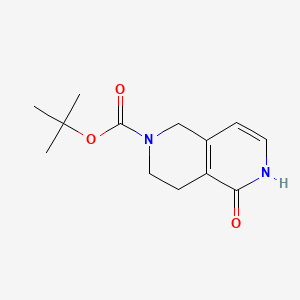


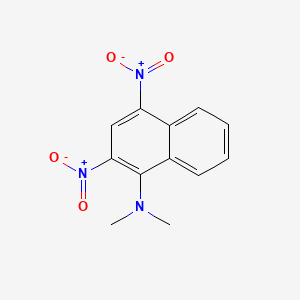
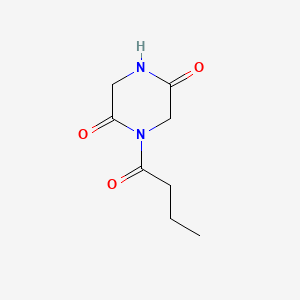
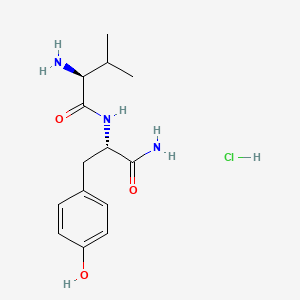
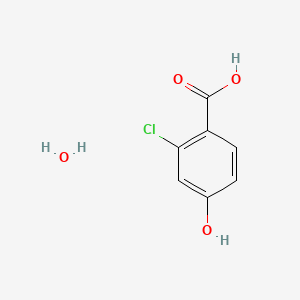
![methyl (2R,3R,4R,5S,6R)-6-[[(7S)-7-acetamido-1,2-dimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-3-yl]oxy]-3,4,5-triacetyloxyoxane-2-carboxylate](/img/structure/B589130.png)

